1,1'-Binaphthalene
Overview
Description
1,1’-Binaphthalene: is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1-position of each naphthalene ring. This compound is also known by other names such as 1,1’-Binaphthyl, α,α’-Dinaphthylene, and 1,1’-Dinaphthyl . It is a colorless solid that is used in various chemical applications, particularly in the field of asymmetric synthesis and catalysis.
Mechanism of Action
Target of Action
1,1’-Binaphthalene, also known as 1,1’-BINAPHTHYL, is an organic compound with the formula (C10H7)2 . It is one of the dimers of naphthalene It’s known that the compound has attracted some attention because the atropisomers can be isolated due to hindered rotation between the two naphthyl subunits .
Mode of Action
The mechanism of action of 1,1’-Binaphthalene involves complexation of iron (III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron (III) reducing into iron (II) . This process results in the formation of a new compound with unique properties.
Biochemical Pathways
The compound’s interaction with iron (iii) and its subsequent reduction to iron (ii) suggests that it may influence redox reactions and iron metabolism within the cell .
Pharmacokinetics
The compound’s molecular weight of 2543252 and its chemical structure could influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound’s ability to undergo hindered rotation between the two naphthyl subunits could potentially influence its interactions with cellular targets and its overall biological activity.
Biochemical Analysis
Biochemical Properties
1,1’-Binaphthalene plays a significant role in biochemical reactions, particularly in the field of asymmetric catalysis. It interacts with various enzymes and proteins, acting as a ligand in coordination complexes. For instance, 1,1’-Binaphthalene derivatives are used in the synthesis of chiral catalysts, which are crucial for enantioselective reactions . These interactions often involve the formation of coordination bonds with transition metals, leading to the stabilization of reactive intermediates and the enhancement of reaction selectivity.
Cellular Effects
The effects of 1,1’-Binaphthalene on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1,1’-Binaphthalene derivatives can affect the activity of various enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, 1,1’-Binaphthalene has been observed to interact with cellular receptors, potentially altering signal transduction mechanisms and influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1,1’-Binaphthalene exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the nature of the interaction. For example, 1,1’-Binaphthalene derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity . Conversely, it can also activate enzymes by inducing conformational changes that enhance catalytic efficiency. These interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,1’-Binaphthalene in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that 1,1’-Binaphthalene is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to 1,1’-Binaphthalene has been observed to cause cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,1’-Binaphthalene vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 1,1’-Binaphthalene can be toxic, leading to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage level.
Metabolic Pathways
1,1’-Binaphthalene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating enzyme activity and altering the flow of metabolic intermediates . For example, 1,1’-Binaphthalene derivatives have been shown to affect glycolytic and oxidative phosphorylation pathways, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of 1,1’-Binaphthalene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 1,1’-Binaphthalene may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 1,1’-Binaphthalene is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 1,1’-Binaphthalene derivatives may be localized to the mitochondria, where they influence mitochondrial function and energy production. Additionally, the compound’s localization can affect its interactions with other biomolecules, further modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Binaphthalene can be synthesized through several methods. One common method involves the oxidative coupling of 2-naphthol using reagents such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under specific conditions . Another method involves the electrochemical synthesis of 1,1’-binaphthalene-2,2’-diamine derivatives via transition-metal-free oxidative homocoupling .
Industrial Production Methods: In industrial settings, the synthesis of 1,1’-Binaphthalene often involves the use of green chemistry approaches to minimize environmental impact. For example, the oxidative coupling of 2-naphthol using copper-montmorillonite as a catalyst has been explored as a more environmentally friendly method compared to traditional methods that use large volumes of organic solvents .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Binaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-binaphthalene-2,2’-diol.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as ferric chloride (FeCl3) and copper(II) chloride (CuCl2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products:
Oxidation: 1,1’-Binaphthalene-2,2’-diol.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted binaphthalene derivatives with different functional groups.
Scientific Research Applications
1,1’-Binaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It is used in the synthesis of chiral compounds that can be used in biological studies.
Medicine: Derivatives of 1,1’-Binaphthalene are explored for their potential therapeutic applications.
Industry: It is used in the production of materials with specific optical and electronic properties.
Comparison with Similar Compounds
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another important chiral ligand used in various catalytic reactions.
Comparison: 1,1’-Binaphthalene is unique in its structure and properties compared to other similar compounds. While BINOL and BINAP are specifically designed for their roles as chiral ligands, 1,1’-Binaphthalene serves as a versatile building block for the synthesis of various derivatives with different functional groups. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-naphthalen-1-ylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870671 | |
Record name | (±)-1,1′-Binaphthyl | |
Source | EPA DSSTox | |
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Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-53-5, 11068-27-2 | |
Record name | 1,1′-Binaphthyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1'-Binaphthyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Binaphthalene | |
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Record name | 1,1'-Binaphthalene | |
Source | EPA Chemicals under the TSCA | |
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Record name | (±)-1,1′-Binaphthyl | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.155 | |
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Record name | 1,1'-BINAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1'-binaphthyl?
A1: The molecular formula of 1,1'-binaphthyl is C20H14. Its molecular weight is 254.32 g/mol.
Q2: How is the structure of 1,1'-binaphthyl confirmed?
A2: Several techniques are used to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. For example, NMR spectroscopy can distinguish between different hydrogen and carbon environments in the molecule, providing information about its connectivity and symmetry. []
Q3: What makes 1,1'-binaphthyl chiral?
A3: 1,1'-Binaphthyl exhibits atropisomerism, meaning the two naphthalene units are connected by a single bond, and the rotation around this bond is restricted due to steric hindrance. This restricted rotation results in two non-superimposable mirror images, known as enantiomers, leading to chirality. []
Q4: Is 1,1'-binaphthyl thermally stable?
A4: 1,1'-Binaphthyl exhibits good thermal stability. Studies have shown its ability to withstand temperatures up to 470°C, making it suitable for high-temperature reactions. []
Q5: How does the solubility of 1,1'-binaphthyl vary in different solvents?
A5: The solubility of 1,1'-binaphthyl is influenced by the solvent's polarity. It generally exhibits higher solubility in non-polar solvents like toluene and chloroform compared to polar solvents like water. [, ]
Q6: Does the structure of 1,1'-binaphthyl influence its crystallization behavior?
A6: Yes, the inherent chirality of 1,1'-binaphthyl significantly influences its crystallization. It crystallizes as a conglomerate, meaning separate crystals of each enantiomer are formed, rather than a racemic crystal containing both enantiomers. [, ]
Q7: Why is 1,1'-binaphthyl important in asymmetric catalysis?
A7: 1,1'-Binaphthyl serves as a versatile chiral scaffold for designing ligands used in asymmetric catalysis. Its rigid structure and the ability to introduce different substituents at specific positions allow for fine-tuning the steric and electronic properties of the ligand, influencing the catalyst's selectivity and reactivity. [, , ]
Q8: What are some notable derivatives of 1,1'-binaphthyl used in catalysis?
A8: Several derivatives have gained prominence, including:
- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Widely employed in various asymmetric reactions, including hydrogenation, isomerization, and coupling reactions. [, , ]
- BINOL (1,1'-Bi-2-naphthol): Utilized as a chiral auxiliary and as a starting material for synthesizing other chiral catalysts and ligands. [, , ]
- NOBIN (2-Amino-2'-hydroxy-1,1'-binaphthyl): A valuable ligand for asymmetric catalysis, particularly in reactions involving Lewis acid activation. [, ]
Q9: How does the choice of substituents on the 1,1'-binaphthyl backbone affect catalytic activity?
A9: The nature and position of substituents significantly influence the catalyst's performance. For instance, introducing electron-donating or withdrawing groups can alter the electronic properties of the metal center, thereby impacting reaction rates and selectivity. Additionally, bulky substituents can create steric hindrance, favoring specific enantiomers during the reaction. [, , ]
Q10: How is computational chemistry employed in studying 1,1'-binaphthyl and its derivatives?
A10: Computational techniques are instrumental in:- Predicting the three-dimensional structures of 1,1'-binaphthyl derivatives and their complexes with metals. This is particularly useful for understanding the spatial arrangements critical for catalytic activity. [, ]- Investigating the electronic properties of catalysts and their interactions with reactants. This helps rationalize the observed reactivity and selectivity in asymmetric reactions. []- Calculating transition states and reaction pathways, providing insights into reaction mechanisms. This allows researchers to optimize reaction conditions and design more efficient catalysts. []
Q11: How does modifying the dihedral angle between the naphthalene rings of 1,1'-binaphthyl influence its properties?
A11: The dihedral angle significantly impacts the chirality and, consequently, the catalytic properties of 1,1'-binaphthyl derivatives. Altering this angle can affect the steric environment around the catalytic center, leading to changes in enantioselectivity and reactivity. [, , ]
Q12: What is the impact of introducing different functional groups at the 2 and 2' positions of 1,1'-binaphthyl?
A12: Introducing different functional groups, such as phosphines, amines, or hydroxyls, at these positions allows for fine-tuning the ligand's steric and electronic properties. This, in turn, influences the coordination ability, reactivity, and selectivity of the resulting metal complexes. [, , ]
Q13: How stable are 1,1'-binaphthyl derivatives under different reaction conditions?
A13: The stability of 1,1'-binaphthyl derivatives depends on the specific substituents and the reaction environment. For instance, some derivatives may be sensitive to air or moisture, requiring handling under inert conditions. [, ]
Q14: What strategies can be employed to improve the stability of 1,1'-binaphthyl-based catalysts?
A14: Several approaches can enhance stability:
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